molecular formula C17H11N3 B14354148 2-(Quinolin-2-yl)quinoxaline CAS No. 91888-70-9

2-(Quinolin-2-yl)quinoxaline

Cat. No.: B14354148
CAS No.: 91888-70-9
M. Wt: 257.29 g/mol
InChI Key: ZYDYHIZMUJNGBA-UHFFFAOYSA-N
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Description

2-(Quinolin-2-yl)quinoxaline is a heterocyclic compound that features a quinoline moiety fused with a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-2-yl)quinoxaline typically involves the condensation of quinoline derivatives with quinoxaline precursors. One common method includes the reaction of 2-chloroquinoline with 2-aminobenzene-1,4-diamine under reflux conditions in the presence of a suitable solvent such as ethanol . Another approach involves the cyclization of 2-(quinolin-2-yl)anilines via ring-opening/cyclization reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield improvement, cost reduction, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 2-(Quinolin-2-yl)quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products:

    Oxidation: Quinoline-2,3-dione derivatives.

    Reduction: this compound derivatives with reduced functional groups.

    Substitution: Halogenated or alkylated quinoxaline derivatives.

Mechanism of Action

The mechanism of action of 2-(Quinolin-2-yl)quinoxaline involves its interaction with various molecular targets:

Properties

CAS No.

91888-70-9

Molecular Formula

C17H11N3

Molecular Weight

257.29 g/mol

IUPAC Name

2-quinolin-2-ylquinoxaline

InChI

InChI=1S/C17H11N3/c1-2-6-13-12(5-1)9-10-16(19-13)17-11-18-14-7-3-4-8-15(14)20-17/h1-11H

InChI Key

ZYDYHIZMUJNGBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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